(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Chiral Synthesis Enantiomeric Excess Optical Purity

This chiral benzylic amine hydrochloride is essential for synthesizing CCR5 antagonists like Sch-350634 and CNS-targeting molecules. Its (R)-configuration and para-CF3 group provide critical stereoelectronic and lipophilic properties (XLogP3=2.1) not found in racemates or non-fluorinated analogs. The salt form ensures optimal solubility and stability for reliable automated synthesis and scale-up.

Molecular Formula C9H11ClF3N
Molecular Weight 225.639
CAS No. 856645-99-3
Cat. No. B591839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
CAS856645-99-3
Molecular FormulaC9H11ClF3N
Molecular Weight225.639
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
InChIKeyJVLWNYKROJNLAS-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (856645-99-3): Key Chemical Profile for Procurement


(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral benzylic amine building block featuring a para-trifluoromethyl group on the phenyl ring . This compound, supplied as a hydrochloride salt to enhance stability and solubility , is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals due to the unique stereoelectronic properties imparted by the CF3 group [1].

Why (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl Cannot Be Substituted with Racemates or Non-Fluorinated Analogs


Generic substitution of this specific compound with its racemate, the (S)-enantiomer, or non-fluorinated analogs is scientifically invalid for applications requiring chiral or physicochemical specificity. The (R)-configuration is essential for stereo-controlled synthesis and biological activity, as demonstrated by its explicit use in patented processes for CCR5 antagonists [1]. Furthermore, the trifluoromethyl group significantly increases lipophilicity (XLogP3 = 2.1 ) and metabolic stability compared to non-fluorinated analogs like (R)-1-phenylethanamine, which lack these crucial drug-like properties . The hydrochloride salt form provides enhanced aqueous solubility and long-term stability not available with the free base, ensuring reliable handling and consistent results in research and development workflows .

Procurement-Grade Evidence: Why (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl Offers Verifiable Differentiation


High Optical Purity (≥90% ee) vs. Racemic Mixture (0% ee)

The patented process for synthesizing (R)-1-(4-trifluoromethylphenyl)ethylamine achieves an enantiomeric excess (ee) of at least 90%, a critical specification for chiral building blocks used in asymmetric synthesis of pharmaceuticals [1]. In contrast, the racemic mixture (CAS 15996-84-6) has an ee of 0%, making it unsuitable for applications demanding stereochemical fidelity . While the (S)-enantiomer is also available with high optical purity, its use is dictated by the specific stereochemical requirements of the target molecule.

Chiral Synthesis Enantiomeric Excess Optical Purity

Enhanced Lipophilicity (XLogP3 = 2.1) vs. Non-Fluorinated (R)-Phenylethanamine

The presence of the para-trifluoromethyl group significantly elevates the compound's lipophilicity. The calculated XLogP3 for the (R)-1-[4-(trifluoromethyl)phenyl]ethanamine free base is 2.1 . This is a substantial increase compared to the non-fluorinated analog, (R)-1-phenylethanamine, which has an XLogP3 of approximately 1.5 [1]. This property class-level inference suggests enhanced passive membrane permeability and potential for improved binding to hydrophobic protein pockets.

Lipophilicity Drug Design Physicochemical Properties

Hydrochloride Salt Form Provides Enhanced Solubility and Stability vs. Free Base

The compound is supplied as a hydrochloride salt, which is described as offering "enhanced solubility and stability" compared to the free base form . While quantitative aqueous solubility data is limited, the free base (R)-1-[4-(trifluoromethyl)phenyl]ethylamine is known to have poor aqueous solubility, requiring sonication and heating for dissolution . The salt form mitigates these handling issues and ensures consistent performance in various solvent systems.

Salt Form Aqueous Solubility Chemical Stability

Optimal Procurement Scenarios for (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates (e.g., CCR5 Antagonists)

This compound is explicitly identified as a crucial intermediate for synthesizing chiral drug scaffolds, notably the CCR5 antagonist Sch-350634 [1]. Its high optical purity (≥90% ee) is a prerequisite for such applications, ensuring the final API achieves the required stereochemical configuration. Procuring the (R)-enantiomer is non-negotiable for projects targeting this specific class of antiviral compounds .

Design and Synthesis of Lipophilic CNS-Targeted Compounds

With an XLogP3 of 2.1, this building block is ideally suited for incorporation into molecules designed to cross the blood-brain barrier or interact with hydrophobic targets [1]. This property provides a significant advantage over less lipophilic analogs for medicinal chemistry programs focused on CNS disorders or intracellular targets .

Reliable Reagent for High-Throughput Experimentation and Scale-Up

The hydrochloride salt form ensures enhanced solubility and long-term stability, making it a reliable reagent for automated liquid handling systems, high-throughput screening, and scale-up synthesis where consistent and predictable behavior in solution is critical [1]. This mitigates the risk of precipitation and handling errors associated with the free base .

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